molecular formula C17H19NO5 B5684898 diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate

diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate

Cat. No. B5684898
M. Wt: 317.34 g/mol
InChI Key: SXUFZJPDNMEMFX-UHFFFAOYSA-N
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Description

Diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate, also known as DDC, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of fields, including medicinal chemistry, drug discovery, and biological research.

Mechanism of Action

The mechanism of action of diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate is not fully understood, but it is believed to act on several different pathways within the body. One proposed mechanism involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. Additionally, diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate has been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate are varied and depend on the specific application and concentration used. In medicinal chemistry, diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate has been shown to have anti-inflammatory and anti-cancer properties, with potential use in the treatment of diseases such as arthritis and cancer. In biological imaging, diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate has been shown to have unique fluorescent properties, making it a potential tool for imaging and tracking various biological processes. Additionally, diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate has been explored as a potential precursor for the synthesis of other chemical compounds, including various heterocycles.

Advantages and Limitations for Lab Experiments

One advantage of using diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate in lab experiments is its unique structure, which allows for a variety of potential applications. Additionally, diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate has been extensively studied, with a large body of research available on its properties and potential uses. However, there are also limitations to using diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate in lab experiments, including its potential toxicity and the need for specialized equipment and techniques to handle and work with the compound safely.

Future Directions

There are several potential future directions for research on diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate, including further exploration of its potential applications in medicinal chemistry and biological imaging. Additionally, research could focus on the development of new synthetic methods for diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate and other related compounds, as well as the investigation of its potential use as a precursor for the synthesis of other chemical compounds. Finally, further studies could be conducted to better understand the mechanism of action of diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate and its effects on various biological pathways.

Synthesis Methods

The synthesis of diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate can be achieved through a multi-step process involving the reaction of several different chemical compounds. One common method involves the reaction of 2,4-pentanedione, ethyl acetoacetate, and cyclohexanone in the presence of a catalyst such as piperidine. This reaction results in the formation of the intermediate 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylic acid ethyl ester, which can then be further reacted with diethyl oxalate to produce the final product, diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate.

Scientific Research Applications

Diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate has been extensively studied for its potential applications in a variety of scientific research fields. One area of interest is its potential use in medicinal chemistry, where it has been shown to have anti-inflammatory and anti-cancer properties. Additionally, diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate has been studied for its potential use as a fluorescent probe in biological imaging, due to its unique fluorescent properties. It has also been explored as a potential precursor for the synthesis of other chemical compounds, including various heterocycles.

properties

IUPAC Name

diethyl 1,3-dimethyl-6-oxo-2H-cyclohepta[c]pyrrole-5,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-5-22-16(20)13-7-11-9(3)18-10(4)12(11)8-14(15(13)19)17(21)23-6-2/h7-8,18H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUFZJPDNMEMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(NC(=C2C=C(C1=O)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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